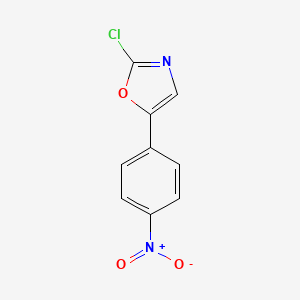
2-Chloro-5-(4-nitrophenyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(4-nitrophenyl)oxazole is a heterocyclic compound that contains an oxazole ring substituted with a chlorine atom at the second position and a nitrophenyl group at the fifth position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-nitrophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzoyl chloride with 2-amino-2-chloroacetophenone in the presence of a base, such as triethylamine, to form the oxazole ring. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
化学反应分析
Types of Reactions
2-Chloro-5-(4-nitrophenyl)oxazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Nucleophilic substitution: Substituted oxazoles with various functional groups.
Reduction: 2-Chloro-5-(4-aminophenyl)oxazole.
Oxidation: Oxazole N-oxides.
科学研究应用
2-Chloro-5-(4-nitrophenyl)oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Employed as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of 2-Chloro-5-(4-nitrophenyl)oxazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The nitrophenyl group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components .
相似化合物的比较
Similar Compounds
2-Chloro-5-(4-aminophenyl)oxazole: Similar structure but with an amino group instead of a nitro group.
2-Methyl-5-(4-nitrophenyl)oxazole: Similar structure but with a methyl group instead of a chlorine atom.
2-Chloro-4,5-bis(4-nitrophenyl)oxazole: Contains an additional nitrophenyl group.
Uniqueness
2-Chloro-5-(4-nitrophenyl)oxazole is unique due to the presence of both a chlorine atom and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents allows for diverse chemical modifications and applications in various fields .
属性
CAS 编号 |
1060816-29-6 |
|---|---|
分子式 |
C9H5ClN2O3 |
分子量 |
224.60 g/mol |
IUPAC 名称 |
2-chloro-5-(4-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-11-5-8(15-9)6-1-3-7(4-2-6)12(13)14/h1-5H |
InChI 键 |
WLFGYNNXMVHJOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CN=C(O2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















